molecular formula C13H18O4 B14515846 Bis(cyclopropylmethyl) 2-methylbut-2-enedioate CAS No. 62952-68-5

Bis(cyclopropylmethyl) 2-methylbut-2-enedioate

Cat. No.: B14515846
CAS No.: 62952-68-5
M. Wt: 238.28 g/mol
InChI Key: RGKDCXDKDQOSAG-UHFFFAOYSA-N
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Description

Bis(cyclopropylmethyl) 2-methylbut-2-enedioate is an organic compound with a complex structure that includes cyclopropylmethyl groups and a 2-methylbut-2-enedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(cyclopropylmethyl) 2-methylbut-2-enedioate typically involves the esterification of 2-methylbut-2-enedioic acid with cyclopropylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclopropylmethyl) 2-methylbut-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Bis(cyclopropylmethyl) 2-methylbut-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis(cyclopropylmethyl) 2-methylbut-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(cyclopropylmethyl) fumarate: Similar structure but with a different ester moiety.

    Bis(cyclopropylmethyl) maleate: Another similar compound with a different geometric configuration.

    Cyclopropylmethyl esters: A broader class of compounds with varying ester groups.

Uniqueness

Bis(cyclopropylmethyl) 2-methylbut-2-enedioate is unique due to its specific combination of cyclopropylmethyl groups and the 2-methylbut-2-enedioate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62952-68-5

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

bis(cyclopropylmethyl) 2-methylbut-2-enedioate

InChI

InChI=1S/C13H18O4/c1-9(13(15)17-8-11-4-5-11)6-12(14)16-7-10-2-3-10/h6,10-11H,2-5,7-8H2,1H3

InChI Key

RGKDCXDKDQOSAG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC1CC1)C(=O)OCC2CC2

Origin of Product

United States

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